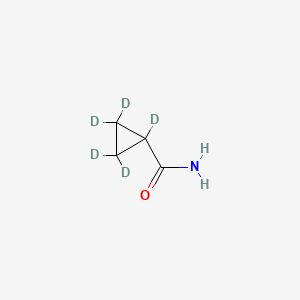

Cyclopropylamide-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropylamide-d5 is a compound with the molecular formula C4H7NO . It is also known by other names such as 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide and Cyclopropanecarboxamide . The compound has a molecular weight of 90.14 g/mol .

Molecular Structure Analysis

The InChI representation of Cyclopropylamide-d5 isInChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D . This indicates the presence of a cyclopropyl group and an amide group in the molecule. The compound has a defined atom stereocenter count of 0 . Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropylamide-d5 are not available, cyclopropane derivatives are known to participate in various chemical reactions. For instance, they can undergo C−C bond activation in the presence of certain catalysts .Physical And Chemical Properties Analysis

Cyclopropylamide-d5 has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The compound has a topological polar surface area of 43.1 Ų . Its exact mass and monoisotopic mass are both 90.084147577 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Cyclopropylamide-d5 is utilized in the design and synthesis of novel pharmaceutical compounds. For instance, it has been used in the creation of cyclopropylamide analogues of combretastatin-A4, which are significant for their antiproliferative activities, especially against cancer cells .

Biological Studies

In biology, cyclopropylamide derivatives can be employed to study enzyme-substrate interactions due to their stable structure. They can act as inhibitors or substrates for various enzymes, providing insights into enzyme mechanisms .

Medicinal Chemistry

Cyclopropylamide-d5 plays a role in medicinal chemistry as a building block for developing new drugs. Its incorporation into drug molecules can enhance the pharmacokinetic properties, such as solubility and metabolic stability .

Biomedicine

This compound is also explored in biomedicine for its potential in creating selective ligands for receptors. For example, it has been used to develop allosteric modulators for the M4 muscarinic acetylcholine receptor, which is a therapeutic target for various neurological disorders .

Material Science

In material science, cyclopropylamide-d5 can be used to modify the properties of polymers and other materials. Its unique structure can impart strength and flexibility when incorporated into material frameworks .

Environmental Science

Cyclopropylamide-d5 derivatives have applications in environmental science, such as in the development of cyclodextrin-based polymers for mycotoxin extraction from aqueous solutions. This is crucial for the decontamination of environmental pollutants .

Propiedades

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMVWOEOZMVMS-UXXIZXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)N)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661878 |

Source

|

| Record name | (~2~H_5_)Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185054-94-7 |

Source

|

| Record name | (~2~H_5_)Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

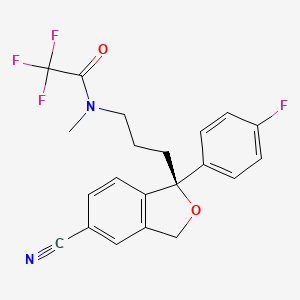

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)